

# A Comparative Guide to Certified Reference Materials for N-Nitrosamine Analysis

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For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of N-nitrosamine impurities in pharmaceutical products are of paramount importance to ensure patient safety and regulatory compliance. Certified Reference Materials (CRMs) are indispensable tools for laboratories to achieve reliable and traceable results in N-nitrosamine analysis. This guide provides a comparative overview of commercially available CRMs, details on their providers, and comprehensive experimental protocols for their application.

### **Comparison of N-Nitrosamine CRM Providers**

Several reputable suppliers offer a range of N-nitrosamine CRMs, each with its own quality certifications and product specifications. The choice of a CRM provider often depends on the specific N-nitrosamine of interest, the required concentration, and the laboratory's quality system requirements. Key providers include ZeptoMetrix (Chiron), Sigma-Aldrich (a subsidiary of Merck KGaA), AccuStandard, LGC Standards, and Fujifilm Wako. Many of these organizations hold accreditations such as ISO 17034 for reference material producers and ISO/IEC 17025 for testing and calibration laboratories, ensuring the quality and traceability of their products.[1][2][3][4][5][6]

Below is a comparison of single-component N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA) CRMs from these leading suppliers.



N-Nitrosodimethylamine (NDMA) Certified Reference

**Materials** 

Provider	Product Name/Number (Example)	Concentration( s)	Solvent	Accreditations Mentioned
Sigma-Aldrich	PHR2407 / CRM40059 / 48670	100 mg, 5000 μg/mL, 200 μg/mL	Neat, Methanol	ISO 17034, ISO/IEC 17025
LGC Standards	DRE- GA09011092ME / DRE- C15604000	5000 μg/mL, Neat	Methanol	ISO 17034, ISO/IEC 17025[1][2]
AccuStandard	APP-9-149 / AS- E0059	100 μg/mL, 5.0 mg/mL	Dichloromethane , Methanol	ISO 17034, ISO/IEC 17025, ISO 9001[6][7][8]
ZeptoMetrix (Chiron)	CRM9004.2-K- ME	1000 μg/mL	Methanol	ISO 17034, ISO/IEC 17025[3][4]
Fujifilm Wako	147-03781	1 g (Neat)	Not Applicable	Not specified for this product

## N-Nitrosodiethylamine (NDEA) Certified Reference Materials



Provider	Product Name/Number (Example)	Concentration( s)	Solvent	Accreditations Mentioned
Sigma-Aldrich	PHR2408 / CRM40060	Neat, 5000 μg/mL	Not Applicable, Methanol	ISO 17034, ISO/IEC 17025[9][10]
LGC Standards	DRE-C15603500	Neat	Not Applicable	ISO 17034, ISO/IEC 17025
AccuStandard	APP-9-148 / AS- E0334	100 μg/mL, 5.0 mg/mL	Dichloromethane , Methanol	ISO 17034, ISO/IEC 17025, ISO 9001[6][11] [12]
ZeptoMetrix (Chiron)	CRM9006.4-K- ME	1000 μg/mL	Methanol	ISO 17034, ISO/IEC 17025[3][4]
Fujifilm Wako	141-09921	100 mg (Neat)	Not Applicable	Not specified for this product

## **Experimental Protocols for N-Nitrosamine Analysis**

The following are detailed methodologies for the analysis of N-nitrosamine impurities in pharmaceutical products using CRMs. These protocols are based on established regulatory guidelines and common industry practices.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is suitable for the quantification of a wide range of N-nitrosamines in drug substances and products.

#### 1. Standard Preparation:

• Stock Standard Solution (e.g., 1 μg/mL): Prepare a stock solution of the N-nitrosamine CRM in a suitable solvent such as methanol or a mixture of water and methanol.

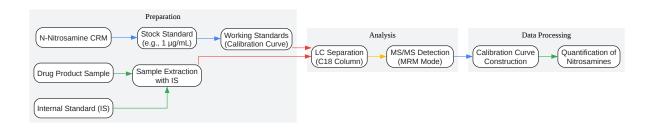


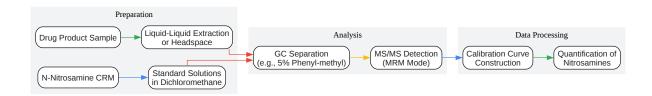
- Working Standard Solutions: Serially dilute the stock standard solution with the initial mobile phase to prepare a series of calibration standards at concentrations ranging from, for example, 0.1 ng/mL to 100 ng/mL.
- Internal Standard (IS) Stock Solution: Prepare a stock solution of a stable isotope-labeled N-nitrosamine (e.g., NDMA-d6) at a concentration of, for example, 1 µg/mL.
- Spiked Working Standard Solutions: Add a fixed concentration of the internal standard to each calibration standard.
- 2. Sample Preparation:
- Accurately weigh a specific amount of the drug substance or crushed tablets.
- Add a suitable extraction solvent (e.g., methanol or dichloromethane) and the internal standard solution.
- Vortex or sonicate the sample to ensure complete extraction of the N-nitrosamines.
- Centrifuge the sample to pellet any undissolved excipients.
- Filter the supernatant through a 0.22 μm filter before injection.
- 3. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm) is commonly used.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
- Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the N-nitrosamines.
- Flow Rate: 0.2 0.4 mL/min.
- Column Temperature: 30 40 °C.



- Injection Volume: 5 10 μL.
- 4. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each N-nitrosamine and its internal standard for confirmation and quantification. For example, for NDMA, a common transition is m/z 75.1 → 43.1.
- 5. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of the N-nitrosamine in the sample from the calibration curve.







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